2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
2-hydrazinyl-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-2-3-5-4-6(12)10-7(9-5)11-8/h4H,2-3,8H2,1H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKECXKVCNVYPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a hydrazine derivative with a suitable aldehyde or ketone, followed by cyclization to form the dihydropyrimidinone ring . The reaction conditions often include the use of catalysts such as ZrCl4 or HfCl4 to enhance the yield and efficiency of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a suitable leaving group and a nucleophile under mild to moderate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted dihydropyrimidinone derivatives .
Scientific Research Applications
2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one with structurally related dihydropyrimidinone derivatives, focusing on substituents, molecular properties, and synthesis methods:
Structural and Functional Differences
- Hydrazinyl vs. Aminomethyl: The hydrazinyl group in the target compound provides stronger nucleophilicity and metal-binding capacity compared to the aminomethyl group in the cyclopropyl analog . This may make the former more reactive in coordination chemistry or enzyme inhibition.
- Propyl vs.
- Coumarin and Fused-Ring Derivatives: Compounds like 4i/4j and pyrido-pyrimidinones exhibit expanded π-systems (coumarin) or fused heterocycles, which are advantageous for optical applications or targeted drug delivery .
Biological Activity
2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.2 g/mol. Its unique structure positions it as a potential candidate for various biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from diverse research studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction disrupts various biological processes, which may lead to antimicrobial or anticancer effects.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound and its derivatives. The compound has been evaluated against various bacterial strains and fungi, showing promising results.
Case Study: Antimicrobial Evaluation
A study assessed several hydrazinyl-pyrimidinone derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| Reference Drug (Ampicillin) | Staphylococcus aureus | 20 |
| Reference Drug (Vancomycin) | Escherichia coli | 18 |
The data suggests that while the compound shows moderate activity, it may be optimized through structural modifications to enhance its efficacy against resistant strains .
Anticancer Properties
In addition to its antimicrobial properties, preliminary investigations into the anticancer potential of this compound have shown encouraging results. The compound's mechanism may involve the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways.
Research Findings
A study investigated the cytotoxic effects of this compound on various cancer cell lines, revealing that it could significantly reduce cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
These findings highlight the potential of this compound as a lead compound for further development in cancer therapeutics .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under controlled conditions. Variations in substituents at different positions can lead to derivatives with enhanced biological activities.
Synthetic Routes
Common synthetic methods include:
- Condensation Reaction : Hydrazine reacts with aldehydes or ketones.
- Cyclization : Formation of the dihydropyrimidinone ring structure.
Q & A
Basic: What are the recommended synthetic routes for 2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of preformed dihydropyrimidinone scaffolds. For example, hydrazine can be introduced via nucleophilic substitution or coupling reactions under controlled pH (6–8) and temperature (60–80°C) to avoid side products like over-alkylation or hydrolysis. Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) are critical for yield optimization. Characterization via -NMR should confirm the hydrazinyl proton (δ 8.2–9.0 ppm) and propyl group integration .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy: - and -NMR in DMSO-d to verify hydrazine NH protons and dihydropyrimidinone carbonyl (C=O at ~165 ppm).
- Mass Spectrometry: HRMS (ESI+) for molecular ion confirmation (e.g., [M+H] at m/z 210.1245).
Cross-validate with elemental analysis (C, H, N) to detect impurities like residual solvents or unreacted precursors .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Stability studies indicate susceptibility to hydrolysis in aqueous media (pH < 5 or > 9), leading to ring-opening products. Lyophilization is recommended for aqueous solutions. Monitor degradation via periodic HPLC analysis; degradation peaks may appear at R 3–4 min under acidic stress .
Advanced: How can researchers investigate the pharmacological targets of this compound?
Methodological Answer:
- In Silico Screening: Use molecular docking (AutoDock Vina) against kinase or protease targets (e.g., CDK2 or HIV-1 protease) to predict binding affinity. Focus on the hydrazine moiety’s hydrogen-bonding potential.
- In Vitro Assays: Enzymatic inhibition assays (IC) with fluorogenic substrates. For example, test against xanthine oxidase to evaluate uric acid modulation.
- Cellular Models: Use cancer cell lines (e.g., HeLa) for cytotoxicity profiling (MTT assay) and compare with structural analogs to isolate activity contributions .
Advanced: How do structural modifications at the hydrazine or propyl positions affect bioactivity?
Methodological Answer:
- Hydrazine Replacement: Substitute with acylhydrazides or semicarbazides to assess solubility vs. activity trade-offs. For example, acylated derivatives show reduced cytotoxicity but improved metabolic stability.
- Propyl Chain Variation: Introduce branched (isopropyl) or aromatic (benzyl) groups to modulate lipophilicity (logP). Longer chains (e.g., pentyl) may enhance membrane permeability but reduce aqueous solubility.
- SAR Validation: Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity trends .
Advanced: What advanced analytical methods resolve contradictions in reported spectral data?
Methodological Answer:
- 2D-NMR (HSQC, HMBC): Resolve overlapping signals in crowded regions (e.g., δ 1.0–2.5 ppm for propyl groups). HMBC correlations can confirm connectivity between hydrazine and the pyrimidinone ring.
- X-ray Crystallography: Resolve tautomeric ambiguity (e.g., keto-enol forms) by determining solid-state structure.
- Isotopic Labeling: Use -hydrazine to track nitrogen environments via -NMR .
Advanced: How can researchers design stability-indicating methods for this compound?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (80°C, 72 hr), acid/alkali (0.1N HCl/NaOH, 24 hr), and UV light (ICH Q1B) to generate degradation products.
- LC-MS/MS: Identify major degradants (e.g., hydrolyzed ring-opened amides) using a Q-TOF detector.
- Validation Parameters: Ensure specificity, linearity (r > 0.999), and LOQ < 0.1% for ICH compliance .
Advanced: How should contradictory data on biological activity be reconciled?
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., serum concentration in cell cultures, which may chelate metal-dependent enzymes).
- Dose-Response Reproducibility: Test activity across multiple batches to rule out impurity-driven effects (e.g., residual Pd in cross-coupling reactions).
- Orthogonal Assays: Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to confirm static vs. cidal effects .
Advanced: What strategies are effective for impurity profiling during scale-up?
Methodological Answer:
- Process-Related Impurities: Monitor intermediates (e.g., uncyclized hydrazine precursors) via LC-MS.
- Degradation Impurities: Use accelerated stability chambers (40°C/75% RH) to predict shelf-life impurities.
- Isolation and Identification: Semi-preparative HPLC to isolate impurities (>95% purity) followed by NMR and HRMS structural elucidation .
Advanced: How can the mechanism of action be elucidated using isotopic labeling?
Methodological Answer:
- -Labeling: Incorporate at the hydrazine nitrogen to track metabolic incorporation into nucleic acids (autoradiography).
- Deuterium Exchange (HDX-MS): Study protein-ligand interactions by monitoring deuterium uptake in target enzymes upon binding.
- PET Probes: Synthesize -labeled derivatives for in vivo imaging to assess biodistribution and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
